3-Bromo-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 nsp13-IN-4 is a compound designed to inhibit the activity of the non-structural protein 13 (NSP13) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). NSP13 is a helicase enzyme that plays a crucial role in the replication and transcription of the viral RNA, making it a significant target for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 nsp13-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of the core structure: This step involves the creation of the central scaffold of the compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its binding affinity and specificity for NSP13.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product
Industrial Production Methods
Industrial production of SARS-CoV-2 nsp13-IN-4 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Scaling up the reactions requires optimization of temperature, pressure, and solvent conditions to ensure high yield and purity.
Automation: Automated systems are used to control the reaction parameters and monitor the progress of the synthesis.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 nsp13-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups to modify the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents
Major Products
The major products formed from these reactions include various derivatives of SARS-CoV-2 nsp13-IN-4 with altered chemical and biological properties .
Scientific Research Applications
SARS-CoV-2 nsp13-IN-4 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of NSP13 inhibitors.
Biology: Employed in biological assays to investigate the role of NSP13 in viral replication and host cell interactions.
Medicine: Explored as a potential antiviral drug candidate for the treatment of COVID-19.
Industry: Utilized in the development of diagnostic assays and therapeutic interventions targeting SARS-CoV-2 .
Mechanism of Action
SARS-CoV-2 nsp13-IN-4 exerts its effects by inhibiting the helicase activity of NSP13. The compound binds to the active site of NSP13, preventing the unwinding of viral RNA. This inhibition disrupts the replication and transcription processes of the virus, thereby reducing viral load and limiting the spread of infection .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other NSP13 inhibitors such as:
Ivermectin: A broad-spectrum antiparasitic agent that has shown inhibitory effects on NSP13.
Scutellarein: A flavonoid compound with antiviral properties against SARS-CoV-2.
Hamamelitannin: A natural compound that inhibits NSP13 activity .
Uniqueness
SARS-CoV-2 nsp13-IN-4 is unique due to its high binding affinity and specificity for NSP13, making it a promising candidate for antiviral drug development. Its ability to effectively inhibit the helicase activity of NSP13 sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H15BrN4O |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
3-bromo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15BrN4O/c1-13-9-10-25-12-18(24-20(25)22-13)14-5-7-17(8-6-14)23-19(26)15-3-2-4-16(21)11-15/h2-12H,1H3,(H,23,26) |
InChI Key |
JJNZRWKEVHQYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.